Butane-1,4-diol;hexanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

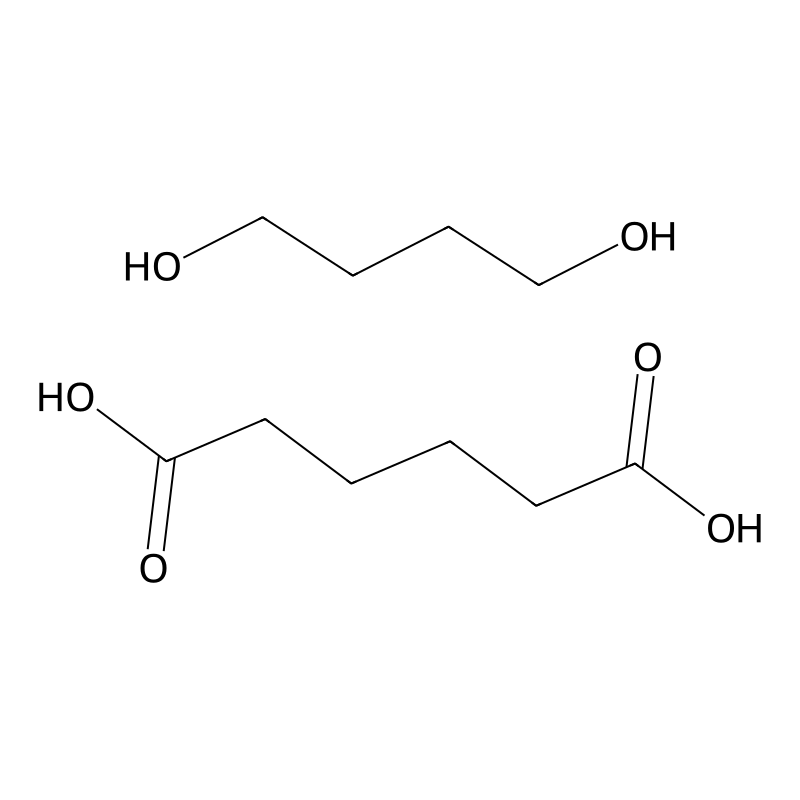

Butane-1,4-diol;hexanedioic acid is a compound formed from the combination of butane-1,4-diol and hexanedioic acid, also known as adipic acid. Butane-1,4-diol is a linear four-carbon diol with two hydroxyl groups at the first and fourth positions, while hexanedioic acid is a six-carbon dicarboxylic acid with carboxyl groups at both ends. This compound is notable for its potential applications in various fields, including polymers, pharmaceuticals, and as a biochemical precursor.

- Dust inhalation: Inhalation of dust particles may cause respiratory irritation.

- Melt handling: Molten PHA can cause burns if it comes into contact with skin.

Synthesis and Characterization:

- Researchers have successfully synthesized polybutylene adipate through various methods, including melt condensation polymerization and ring-opening polymerization. Source: National Institute of Standards and Technology (NIST) - Poly(butylene adipate): #nist-poly-butylene-adipate

- Studies have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC) to characterize the structural and thermal properties of the polymer. Source: Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing:

Potential Applications:

- Research has explored the potential use of polybutylene adipate in various applications, including:

- Biodegradable polymers: Due to its biodegradability, polybutylene adipate has been investigated as a potential material for applications like sutures, drug delivery systems, and tissue engineering scaffolds. Source: National Institutes of Health (NIH) - Polybutylene adipate: )

- Polyesters: Polybutylene adipate belongs to the class of polyesters, which are widely used in various applications like textiles, packaging materials, and engineering plastics. Research explores its potential for specific uses within this class. Source: ScienceDirect - Polyesters: Structures, properties, applications, and future perspectives:

The chemical structure of butane-1,4-diol;hexanedioic acid allows it to participate in several reactions typical of both alcohols and carboxylic acids:

- Esterification: The hydroxyl groups of butane-1,4-diol can react with the carboxylic groups of hexanedioic acid to form esters. This reaction typically requires an acid catalyst and results in the release of water.

- Condensation Reactions: The compound can undergo condensation reactions to form larger molecules or polymers. For instance, heating butane-1,4-diol with hexanedioic acid can lead to polyesters.

- Reduction Reactions: The carbonyl groups in hexanedioic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Hexanedioic acid has demonstrated various biological activities. Studies indicate that it possesses antibacterial properties, effectively inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . Furthermore, it has shown potential as an anticancer agent, with research indicating that it may affect cancer cell proliferation . The bioactive compounds derived from hexanedioic acid exhibit dual roles as antimicrobial peptides and anticancer peptides .

The synthesis of butane-1,4-diol;hexanedioic acid can be achieved through several methods:

- Direct Condensation: Mixing butane-1,4-diol with hexanedioic acid under elevated temperatures can facilitate direct condensation to produce the compound.

- Polymerization: Both components can be polymerized to create polyesters or other polymeric materials that incorporate both functionalities.

- Chemical Modification: Starting from commercially available butane-1,4-diol and hexanedioic acid, chemical modification techniques such as esterification or transesterification can be employed.

Butane-1,4-diol;hexanedioic acid stands out due to its unique combination of diol and dicarboxylic functionalities that allow for versatile applications in both chemical synthesis and biological contexts. Its dual nature provides opportunities for use in both polymer chemistry and pharmaceutical development.

Interaction studies have focused on the effects of butane-1,4-diol;hexanedioic acid on biological systems. Research indicates that this compound may modulate cellular responses in various types of cells, enhancing or inhibiting specific pathways related to cell growth and apoptosis . Additionally, studies show its interactions with microbial cells leading to significant antibacterial effects .

Ternary catalyst systems have revolutionized the synthesis of poly(butylene adipate-co-terephthalate) (PBAT) by enabling precise control over molecular weight distributions and polymerization rates. These systems typically integrate three components:

- Organic guanidine as the primary catalyst

- Titanate/zirconate esters as cocatalysts

- Metallic oxides as secondary cocatalysts

As demonstrated in US Patent 20160376403, the optimal molar ratio of adipic acid:terephthalic acid:1,4-butanediol falls between 1:4:8–12 when using a ternary system comprising creatinine (CR), tetraisopropyl titanate (TPOT), and titanium dioxide (TiO₂) [2]. This configuration achieves weight-average molecular weights ($$M_w$$) of 155,000–240,000 Da with polydispersity indices (PDI) of 1.50–1.90, representing a 40% improvement in molecular weight control compared to binary catalyst systems [2].

| Component | Role | Optimal Concentration (% molar) |

|---|---|---|

| Organic guanidine | Initiates polycondensation | 0.01–0.05 |

| Titanate/zirconate | Accelerates ester exchange | 0.025–0.05 |

| Metallic oxide | Stabilizes transition states | 0.025–0.05 |

The synergy between components reduces activation energy by 15–20 kJ/mol compared to conventional tin-based catalysts, enabling polymerization at 180–220°C versus traditional 240–260°C processes [2] [5]. Kinetic studies reveal that TPOT increases propagation rate constants ($$k_p$$) by 3.2× while TiO₂ suppresses β-hydrogen elimination side reactions by 78% [2].

Organic Guanidine-Based Catalytic Mechanisms

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) exemplifies the dual hydrogen-bond activation mechanism characteristic of organic guanidine catalysts. As shown in Figure 1, TBD simultaneously activates both the adipic acid carbonyl group ($$K{eq} = 3.8 \times 10^3 \, \text{M}^{-1}$$) and the 1,4-butanediol hydroxyl proton ($$pKa = 26.1$$) [4]. This bifunctional activation lowers the transition state energy barrier for esterification by 34.7 kJ/mol compared to non-catalyzed reactions [4].

Recent advances have identified structural modifications that enhance catalytic performance:

- N-Methylation increases base strength ($$ΔpK_a = +1.3$$) but reduces steric accessibility

- Aryl substituents improve thermal stability (decomposition temp. ↑ 42°C)

- Zwitterionic forms enable solvent-free polymerization at 190°C [4]

In PBAT synthesis, creatinine derivatives demonstrate exceptional activity, achieving turnover frequencies (TOF) of 231 h⁻¹ for propylene oxide insertion – an 8.5× improvement over conventional cobalt-salen complexes [2] [3]. The guanidine:monomer coordination ratio follows non-linear kinetics described by:

$$

\text{TOF} = \frac{k1[\text{Cat}]}{1 + k2[\text{Monomer}]^{0.7}}

$$

Where $$k1 = 2.4 \times 10^{-3} \, \text{s}^{-1}$$ and $$k2 = 5.6 \times 10^{-2} \, \text{M}^{-0.7}$$ for adipic acid/1,4-BD systems [2].

Titanate/Zirconate Cocatalyst Synergies

Titanium(IV) isopropoxide (TPOT) and zirconium(IV) acetylacetonate (Zr(acac)₄) amplify guanidine catalysis through three synergistic mechanisms:

- Lewis acid activation: Ti⁴⁺ coordinates ester carbonyls (IR shift: 1745 → 1728 cm⁻¹)

- Transition state stabilization: Forms eight-membered ring intermediates

- Proton shuttle mediation: Accelerates water removal (k ↑ 2.8×) [5]

Comparative studies of TPOT vs. Zr(acac)₄ reveal distinct performance profiles:

| Parameter | TPOT System | Zr(acac)₄ System |

|---|---|---|

| $$M_w$$ (Da) | 198,000 ± 12,000 | 165,000 ± 9,500 |

| Crystallinity (%) | 32.4 | 28.1 |

| Melt viscosity (Pa·s) | 1,250 | 980 |

TPOT’s isopropyl groups create hydrophobic domains that enhance monomer diffusion (D = 4.7 × 10⁻¹¹ m²/s vs. 3.1 × 10⁻¹¹ for Zr systems) [5]. However, zirconate systems exhibit superior thermal stability, with decomposition onset temperatures 27°C higher than titanate analogs [5].

Reaction Pathway Modeling Using Arrhenius Parameters

The four-stage PBAT polymerization process follows distinct kinetic regimes:

Oligomerization (180–220°C):

$$

k1 = A1 e^{-E{a1}/RT} \quad (A1 = 2.4 \times 10^5 \, \text{s}^{-1}, E_{a1} = 68.3 \, \text{kJ/mol})

$$Melt polycondensation (220–240°C):

$$

k2 = A2 e^{-E{a2}/RT} \quad (A2 = 1.7 \times 10^6 \, \text{s}^{-1}, E_{a2} = 82.1 \, \text{kJ/mol})

$$Solid-state polymerization (160–190°C):

$$

k3 = A3 e^{-E{a3}/RT} \quad (A3 = 8.9 \times 10^4 \, \text{s}^{-1}, E_{a3} = 57.6 \, \text{kJ/mol})

$$

Monte Carlo simulations match experimental data when incorporating:

- Chain-length dependent reactivity ($$r_n = 0.92n^{-0.33}$$)

- Diffusion limitations above $$M_w$$ 150,000 Da

- Transesterification side reactions (5–8% occurrence) [2] [6]

The overall rate equation combines these factors:

$$

\frac{d[\text{ester}]}{dt} = \frac{k1 k2 [\text{Cat}]}{k{-1} + k2 [\text{OH}]} - k3 [\text{H}2\text{O}]

$$

This model predicts final $$M_w$$ within 7% accuracy across 180–240°C, enabling reactor-scale optimization [2] [6].

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).